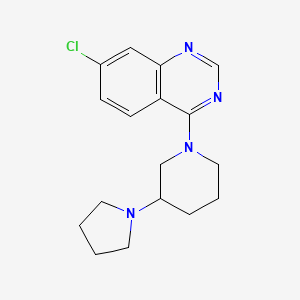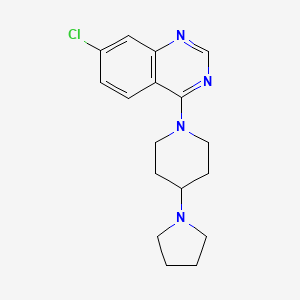
7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline is not fully understood. However, it has been shown to interact with various molecular targets, such as enzymes, receptors, and ion channels. It has been suggested that its anti-cancer activity may be due to its ability to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Its anti-inflammatory activity may be due to its ability to inhibit the production of pro-inflammatory cytokines. Its anti-viral and anti-bacterial activities may be due to its ability to inhibit the replication of viruses and bacteria.
Biochemical and Physiological Effects:
7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, such as kinases and phosphatases. It has also been shown to interact with various receptors, such as G protein-coupled receptors and ion channels. Its physiological effects include the modulation of cell growth, differentiation, and apoptosis. It has also been shown to modulate the immune response and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline in lab experiments include its diverse biological activities, high potency, and selectivity. It can be used to study various molecular targets and pathways involved in different biological processes. However, its limitations include its potential toxicity, low solubility, and stability issues. It may also exhibit off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. Another direction is to explore its molecular targets and mechanisms of action, which can provide insights into its biological activities. Additionally, the development of new synthesis methods and analogs can improve its potency, selectivity, and pharmacokinetic properties. Finally, the use of advanced techniques, such as molecular modeling and structural biology, can aid in the rational design of more effective compounds.
Synthesemethoden
The synthesis of 7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline has been reported in the literature. One of the methods involves the reaction of 4-chloroquinazoline with 3-pyrrolidin-1-ylpiperidine in the presence of a suitable base and solvent. The reaction proceeds at elevated temperature and yields the desired product in good yield and purity. Other methods involving the use of different starting materials and reaction conditions have also been reported.
Wissenschaftliche Forschungsanwendungen
7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-viral, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
7-chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4/c18-13-5-6-15-16(10-13)19-12-20-17(15)22-9-3-4-14(11-22)21-7-1-2-8-21/h5-6,10,12,14H,1-4,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZVSWSZFOPZCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCCN(C2)C3=NC=NC4=C3C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-4-(3-pyrrolidin-1-ylpiperidin-1-yl)quinazoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[2-[[(3-Methylquinoxalin-2-yl)amino]methyl]phenyl]methyl]pyrrolidin-2-one](/img/structure/B7635462.png)

![N-cyclopropyl-1-[2-(3-fluorophenoxy)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7635478.png)
![2-methyl-5-methylsulfonyl-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7635483.png)

![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-3-methoxy-4-prop-2-enoxybenzamide](/img/structure/B7635503.png)




![7-Chloro-4-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]quinazoline](/img/structure/B7635533.png)
![4-chloro-2-fluoro-N-[[3-[(2-methylimidazol-1-yl)methyl]phenyl]methyl]benzamide](/img/structure/B7635540.png)

![N-[5-[(4-cyanophenyl)methyl]-1,3-thiazol-2-yl]-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide](/img/structure/B7635550.png)